![molecular formula C15H14N4S B5817514 N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)
N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine
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Description
Synthesis Analysis
The synthesis of related polycyclic N-heterocyclic compounds often involves novel reactions under specific conditions. For example, the synthesis of related compounds has been achieved through reactions involving N-(5,6-dihydro[1]benzothiepino[5,4-d]pyrimidin-4-yl)amidines or its amide oxime derivatives with hydroxylamine hydrochloride under basic conditions, leading to abnormal cyclization products via ring cleavage and closure processes (Zhang, Sasaki, & Hirota, 1999).
Molecular Structure Analysis
Experimental and theoretical studies, including X-ray diffraction and density functional theory (DFT) calculations, have been conducted to characterize the molecular structure of similar compounds. These studies provide insights into the compound's geometric parameters, stability, and electronic properties, which are crucial for understanding its chemical behavior (Murugavel et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of N-heterocyclic compounds can be studied through various reactions, including cyclocondensation and interactions with different nucleophiles. These reactions not only expand the compound's functional group diversity but also enhance its potential applications in organic synthesis and medicinal chemistry (Sayed, Khalil, & Raslan, 2012).
Future Directions
properties
IUPAC Name |
N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-10-5-4-7-11(10)17-14(16-9)19-15-18-12-6-2-3-8-13(12)20-15/h2-3,6,8H,4-5,7H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZLZFHLXYDEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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